1-(1-Cbz-4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
Overview
Description
1-(1-Cbz-4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Cbz-4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves multiple steps. One common method starts with the preparation of 2,3-diaminopyridine, which is then subjected to cyclization reactions to form the imidazo[4,5-b]pyridine core .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(1-Cbz-4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazo[4,5-b]pyridine core to its dihydro form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazo[4,5-b]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas with palladium on carbon for reduction, and various oxidizing agents like m-chloroperbenzoic acid for oxidation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives .
Scientific Research Applications
1-(1-Cbz-4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-Cbz-4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Benzyl derivatives: Compounds with benzyl groups often have enhanced biological activity due to increased lipophilicity.
Uniqueness
What sets 1-(1-Cbz-4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity . This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C19H20N4O3 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
benzyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H20N4O3/c24-18-21-17-16(7-4-10-20-17)23(18)15-8-11-22(12-9-15)19(25)26-13-14-5-2-1-3-6-14/h1-7,10,15H,8-9,11-13H2,(H,20,21,24) |
InChI Key |
OYAFZVCVUBSLFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2C3=C(NC2=O)N=CC=C3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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